molecular formula C10H22 B12654831 4-Ethyl-2-methylheptane CAS No. 52896-88-5

4-Ethyl-2-methylheptane

Cat. No.: B12654831
CAS No.: 52896-88-5
M. Wt: 142.28 g/mol
InChI Key: OJDKRASKNKPYDH-UHFFFAOYSA-N
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Description

4-Ethyl-2-methylheptane is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure. This compound is part of the larger family of hydrocarbons, specifically alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-methylheptane can be achieved through various organic reactions. One common method involves the alkylation of heptane derivatives. For instance, 2-methylheptane can be alkylated with ethyl chloride in the presence of a strong base like sodium amide (NaNH2) to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves catalytic processes. Catalysts such as zeolites or metal oxides are used to facilitate the alkylation reactions under controlled temperature and pressure conditions. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-methylheptane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Alcohols, ketones, carboxylic acids.

    Reduction: Simpler alkanes.

    Substitution: Haloalkanes.

Scientific Research Applications

4-Ethyl-2-methylheptane has various applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-2-methylheptane primarily involves its interaction with hydrophobic environments. Due to its non-polar nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in studying membrane dynamics and the effects of hydrophobic compounds on biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-ethylheptane
  • 3-Ethyl-2-methylheptane
  • 4-Methyl-2-ethylheptane

Uniqueness

4-Ethyl-2-methylheptane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and reactivity due to the position of the ethyl and methyl groups .

Properties

CAS No.

52896-88-5

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

IUPAC Name

4-ethyl-2-methylheptane

InChI

InChI=1S/C10H22/c1-5-7-10(6-2)8-9(3)4/h9-10H,5-8H2,1-4H3

InChI Key

OJDKRASKNKPYDH-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)CC(C)C

Origin of Product

United States

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